molecular formula C17H17ClFN5O2 B2355417 1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034406-88-5

1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2355417
CAS RN: 2034406-88-5
M. Wt: 377.8
InChI Key: GJZHKTMZDMMHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H17ClFN5O2 and its molecular weight is 377.8. The purity is usually 95%.
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Scientific Research Applications

Pharma Market Reflections

  • Azetidine, pyrrolidine, and piperidine derivatives, which include the compound , have been identified as useful in the development of alpha-subtype selective 5-HT-1D receptor agonists. These are primarily for migraine treatment, offering the advantage of fewer side effects (Habernickel, 2001).

Synthesis and Drug Development

  • The compound plays a role in the synthesis of complex pharmaceuticals. For instance, in the development of Voriconazole, a broad-spectrum Triazole antifungal agent, it is used in setting relative stereochemistry and in the diastereoselective processes (Butters et al., 2001).

Inhibitory Mechanisms in Medicinal Chemistry

  • Derivatives of this compound have been evaluated as inhibitors against caspase-3, showing potential in therapeutic applications. The study discovered competitive inhibitory mechanisms against caspase-3, indicating their significance in related medical research (Jiang & Hansen, 2011).

Antimicrobial Applications

  • Various derivatives of the compound have been synthesized and tested for antimicrobial activities. Studies have shown their effectiveness against bacteria like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and various fungal strains (Desai & Dodiya, 2014).

Biological Screening and Pharmaceutical Potential

  • Preliminary biological screening has revealed that compounds including this derivative exhibit plant growth stimulating effects, highlighting its potential in agricultural applications as well as pharmaceutical development (Pivazyan et al., 2019).

properties

IUPAC Name

1-[[1-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN5O2/c18-15-6-11(19)3-4-14(15)17(26)23-9-13(10-23)24-8-12(20-21-24)7-22-5-1-2-16(22)25/h3-4,6,8,13H,1-2,5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZHKTMZDMMHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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